

Immunological Properties of the Hemagglutinin 110-119 Fragment: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The hemagglutinin (HA) protein of the influenza virus is a critical target for the host immune system. Within this protein, the 110-119 fragment (HA 110-119) has been identified as a key immunodominant T-cell epitope in certain mouse models, making it a valuable tool for studying the intricacies of T-cell activation, immune memory, and the development of novel vaccine strategies. This technical guide provides a comprehensive overview of the immunological properties of the HA 110-119 fragment, detailing its interaction with the Major Histocompatibility Complex (MHC), its role in T-cell stimulation, and the downstream effector functions it elicits. This document is intended to serve as a resource for researchers and professionals in the fields of immunology and drug development, offering both foundational knowledge and practical experimental guidance.

The HA 110-119 peptide, with the core amino acid sequence SFERFEIFPK, is derived from the HA1 subunit of the influenza A virus hemagglutinin.[1][2] Its immunological significance lies in its ability to be presented by MHC class II molecules to CD4+ T helper cells, initiating a cascade of adaptive immune responses.[3] Understanding the precise nature of this interaction and its consequences is paramount for the rational design of vaccines and immunotherapies targeting influenza and other pathogens.

Data Presentation



Table 1: MHC Class II Binding Affinity of HA 110-119

The binding affinity of the HA 110-119 peptide to MHC class II molecules is a critical determinant of its immunogenicity. This interaction is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the peptide required to inhibit the binding of a high-affinity labeled probe peptide by 50%. While a comprehensive database of IC50 values for HA 110-119 across a wide range of MHC alleles is not readily available in a single source, the following table summarizes representative binding characteristics for commonly studied murine MHC class II alleles, I-Ad and I-Ed. It is important to note that the binding motif for I-Ad shows a preference for neutral or negatively charged residues at the P1 pocket.[4][5]

MHC Allele	Peptide Sequence	Binding Affinity (IC50)	Comments
I-Ad	SFERFEIFPK	Not explicitly found in searches	This allele is known to present a diversity of peptides.[4][5]
I-Ed	SFERFEIFPK	Not explicitly found in searches	The HA 110-120 peptide is presented in the context of I-Ed molecules to activate specific T-cell hybridomas.[2]

Note: The absence of specific IC50 values in the immediate search results highlights a gap in readily available public data and underscores the importance of empirical determination for specific experimental systems.

Table 2: T-Cell Responses to HA 110-119 Stimulation

Stimulation of T-cells with the HA 110-119 peptide elicits a range of functional responses, including proliferation and cytokine secretion. The magnitude of these responses is indicative of the presence and frequency of antigen-specific T-cells.



T-Cell Response	Assay Type	Stimulus Concentration	Observed Effect	Source
Proliferation	[3H]thymidine incorporation	10-5 to 10 μg/ml	Dose-dependent proliferation of HA-specific T-cells.[6]	[6]
CFSE Dye Dilution	50 μΜ	Strong proliferative response of HA- specific naive CD4+ T-cells.[7]	[7]	
Cytokine Secretion	Intracellular Cytokine Staining (ICS)	5 μg/ml	Production of IFN-γ and IL-2 by CD4+ T-cells.[8]	[8]
ELISpot	10 μg/mL	Detection of IFN- y secreting cells. [9][10]	[9][10]	

Experimental Protocols Peptide-MHC Class II Binding Assay (Fluorescence Polarization)

This protocol describes a competition assay to measure the binding affinity (IC50) of the HA 110-119 peptide to purified, soluble MHC class II molecules.[4][7]

Materials:

- Purified, soluble MHC class II molecules (e.g., I-Ad or I-Ed)
- Fluorescently labeled high-affinity probe peptide for the specific MHC class II molecule
- HA 110-119 peptide and other control peptides
- Binding buffer (e.g., PBS, pH 7.4, with 1% BSA and protease inhibitors)



- · 96-well black, flat-bottom plates
- Fluorescence polarization plate reader

Procedure:

Prepare Reagents:

- Dilute the purified MHC class II molecules and the fluorescently labeled probe peptide to the desired working concentrations in binding buffer. Optimal concentrations should be determined empirically but are typically in the nanomolar range.
- Prepare a serial dilution of the HA 110-119 peptide (and control peptides) in binding buffer, starting from a high concentration (e.g., 100 μM).

Set up the Assay:

- In a 96-well plate, add a constant concentration of the MHC class II molecule and the fluorescently labeled probe peptide to each well.
- Add the serially diluted HA 110-119 peptide to the wells. Include wells with no competitor peptide (maximum binding) and wells with only the labeled peptide (minimum binding).

Incubation:

 Incubate the plate at 37°C for 48-72 hours to allow the binding to reach equilibrium. The plate should be protected from light.

Measurement:

Measure the fluorescence polarization of each well using a plate reader.

Data Analysis:

- Calculate the percentage of inhibition for each concentration of the HA 110-119 peptide.
- Plot the percentage of inhibition against the logarithm of the competitor peptide concentration.



 Determine the IC50 value, which is the concentration of the HA 110-119 peptide that causes 50% inhibition of the probe peptide binding.

T-Cell Proliferation Assay (CFSE Dye Dilution)

This protocol outlines the use of Carboxyfluorescein succinimidyl ester (CFSE) to measure the proliferation of T-cells in response to HA 110-119 stimulation.[7][11]

Materials:

- Isolated T-cells (e.g., from splenocytes of an immunized mouse)
- Antigen-presenting cells (APCs) (e.g., irradiated splenocytes)
- HA 110-119 peptide
- CFSE staining solution
- Complete RPMI-1640 medium
- Flow cytometer

Procedure:

- Label T-cells with CFSE:
 - Resuspend isolated T-cells in PBS at a concentration of 1-10 x 106 cells/mL.
 - Add CFSE to a final concentration of 1-5 μM and incubate for 10-15 minutes at 37°C.
 - Quench the staining reaction by adding 5 volumes of cold complete medium.
 - Wash the cells twice with complete medium.
- Co-culture:
 - In a 96-well plate, co-culture the CFSE-labeled T-cells with APCs.



- Add the HA 110-119 peptide at various concentrations (e.g., 0.1, 1, 10 μg/mL). Include a no-peptide control.
- Incubation:
 - Incubate the plate for 3-5 days at 37°C in a CO2 incubator.
- Flow Cytometry Analysis:
 - Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD4).
 - Analyze the cells by flow cytometry, gating on the CD4+ T-cell population.
 - Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells. Quantify the percentage of cells that have undergone one or more divisions.

Cytokine Secretion Assay (ELISpot)

This protocol describes the Enzyme-Linked Immunospot (ELISpot) assay to quantify the number of IFN-y secreting cells in response to HA 110-119 stimulation.[9][10][12]

Materials:

- PVDF-membrane 96-well ELISpot plate
- Anti-IFN-y capture antibody
- Biotinylated anti-IFN-y detection antibody
- Streptavidin-alkaline phosphatase (AP) or -horseradish peroxidase (HRP) conjugate
- Substrate solution (e.g., BCIP/NBT for AP or AEC for HRP)
- Isolated peripheral blood mononuclear cells (PBMCs) or splenocytes
- HA 110-119 peptide



Complete RPMI-1640 medium

Procedure:

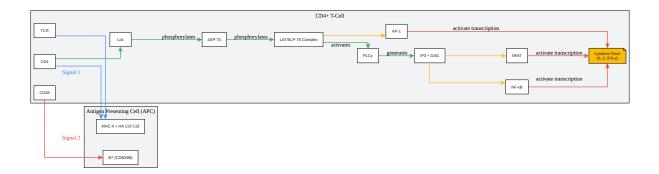
- Plate Coating:
 - Coat the ELISpot plate with anti-IFN-y capture antibody overnight at 4°C.
 - Wash the plate and block with sterile blocking buffer (e.g., RPMI with 10% FBS) for at least 1 hour at room temperature.
- Cell Stimulation:
 - Add the isolated cells to the wells at a desired density (e.g., 2-5 x 105 cells/well).
 - Add the HA 110-119 peptide at the desired concentration (e.g., 10 μg/mL). Include a nopeptide control and a positive control (e.g., PHA).
- Incubation:
 - Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
- Detection:
 - Wash the plate to remove the cells.
 - Add the biotinylated anti-IFN-y detection antibody and incubate for 2 hours at room temperature.
 - Wash the plate and add the streptavidin-enzyme conjugate. Incubate for 1 hour at room temperature.
 - Wash the plate and add the substrate solution. Monitor for the development of spots.
- Analysis:
 - Stop the reaction by washing with water.
 - Allow the plate to dry completely.



 Count the number of spots in each well using an ELISpot reader. Each spot represents a single IFN-y secreting cell.

Visualization of Pathways and Workflows T-Cell Activation Signaling Pathway

The following diagram illustrates the key signaling events initiated by the recognition of the HA 110-119 peptide presented by an MHC class II molecule on an antigen-presenting cell (APC) by a CD4+ T-cell.



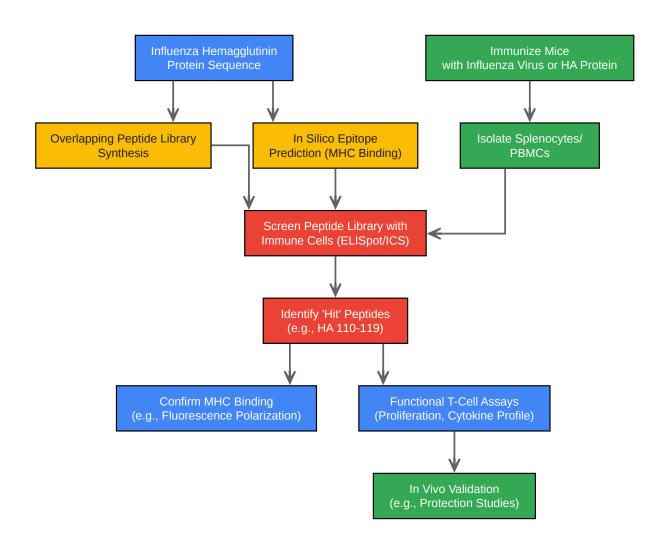
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T-Cell Activation by HA 110-119-MHC Complex



Experimental Workflow for T-Cell Epitope Identification

This diagram outlines a typical workflow for the identification and characterization of a T-cell epitope like the HA 110-119 fragment.



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Workflow for T-Cell Epitope Discovery

Conclusion

The hemagglutinin 110-119 fragment serves as a valuable model epitope for dissecting the mechanisms of CD4+ T-cell immunity to influenza virus. Its ability to be presented by specific MHC class II alleles and subsequently trigger robust T-cell proliferation and cytokine production



underscores its importance in the adaptive immune response. The experimental protocols and workflows detailed in this guide provide a framework for researchers to further investigate the immunological properties of this and other T-cell epitopes. A deeper understanding of these fundamental interactions will undoubtedly contribute to the development of more effective and broadly protective influenza vaccines and immunotherapies. Further research to populate a comprehensive database of MHC binding affinities and quantitative T-cell responses for this and other key epitopes will be invaluable to the scientific community.

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